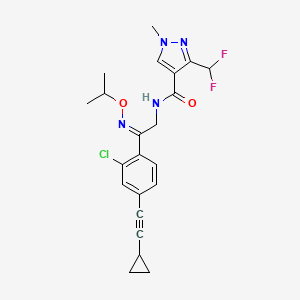

amino}acetic acid hydrochloride CAS No. 1572282-39-3](/img/structure/B1436202.png)

2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride

Overview

Description

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular weight of 264.15 . It is stored at room temperature and appears as a powder . It is also known as N-(2-chlorobenzyl)-N-methylglycine hydrochloride .

Molecular Structure Analysis

The molecular formula of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is C11H15Cl2NO2 . The InChI code is 1S/C10H12ClNO2.ClH/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11;/h2-5H,6-7H2,1H3,(H,13,14);1H .Physical And Chemical Properties Analysis

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is a powder that is stored at room temperature . Its molecular weight is 264.15 , and its molecular formula is C11H15Cl2NO2 .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the optimized synthesis of related chemicals like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride. This process investigated various conditions like temperature, molar ratio of reactants, and reaction time to achieve a high yield of 98% (Wang Guo-hua, 2008).

- It serves as a precursor in the synthesis of Clopidogrel Sulfate, a compound with medical applications. The synthesis path involved esterification and optical resolution, showing moderate conditions and high yield, making it suitable for industrialization (Hu Jia-peng, 2012).

Applications in Molecular and Polymer Science

- The compound has been involved in studies related to the synthesis of formazans from Mannich base as antimicrobial agents. This synthesis pathway explores its use in developing compounds with moderate antimicrobial activity (P. Sah et al., 2014).

- It has also been used in the synthesis and characterization of new Quinazolines as potential antimicrobial agents. This research highlights its role in creating compounds that have been screened for their antibacterial and antifungal activities (N. Desai et al., 2007).

- In the field of polymer science, it has been utilized in the synthesis of Poly(amido-amine)s carrying primary amino groups as side substituents. These polymers have potential applications as nonviral vectors for drug delivery (B. Malgesini et al., 2003).

Structural and Spectroscopic Analysis

- Research has been conducted on its structural characterization, like the study of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, which involves X-ray diffraction techniques and characterization by IR, 1H NMR, and 13C NMR (O. Şahin et al., 2014).

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for “2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride”.

Mode of Action

The compound’s interaction with its targets could result in a variety of biological activities. For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

The compound might affect several biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This could be one of the pathways affected by “2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride”.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, similar compounds have been found to possess a wide range of biological activities .

properties

IUPAC Name |

2-[(2-chlorophenyl)methyl-ethylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLVGTFUEMHRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1Cl)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)